1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone 1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone
Brand Name: Vulcanchem
CAS No.: 137427-80-6
VCID: VC21241427
InChI: InChI=1S/C18H15Cl2NO3/c19-14-3-1-12(2-4-14)13-9-17(22)21(10-13)18(23)11-24-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2
SMILES: C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Molecular Formula: C18H15Cl2NO3
Molecular Weight: 364.2 g/mol

1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone

CAS No.: 137427-80-6

Cat. No.: VC21241427

Molecular Formula: C18H15Cl2NO3

Molecular Weight: 364.2 g/mol

* For research use only. Not for human or veterinary use.

1-((4-Chlorophenoxy)acetyl)-4-(4-chlorophenyl)-2-pyrrolidinone - 137427-80-6

Specification

CAS No. 137427-80-6
Molecular Formula C18H15Cl2NO3
Molecular Weight 364.2 g/mol
IUPAC Name 1-[2-(4-chlorophenoxy)acetyl]-4-(4-chlorophenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C18H15Cl2NO3/c19-14-3-1-12(2-4-14)13-9-17(22)21(10-13)18(23)11-24-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2
Standard InChI Key PYFVQSXJADVFPM-UHFFFAOYSA-N
SMILES C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl
Canonical SMILES C1C(CN(C1=O)C(=O)COC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Cl

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator